Moxalactam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Moxalactam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Moxalactam (also known as Latamoxef) is a pioneering synthetic oxacephem antibiotic that emerged as a significant advancement in the battle against bacterial infections. Developed by Shionogi & Co., Ltd. and launched in 1982, its unique 1-oxa-β-lactam core structure conferred a broad spectrum of activity, particularly against Gram-negative bacteria, and notable stability against β-lactamase enzymes. This in-depth guide provides a comprehensive timeline of its discovery and development, a detailed (where publicly available) overview of its chemical synthesis, and a thorough examination of its mechanism of action. Quantitative data on its efficacy, pharmacokinetics, and safety profile are presented in structured tables for clear comparison. Furthermore, this document includes detailed diagrams to illustrate key experimental workflows and its molecular mechanism of action.
Discovery and Development Timeline
The development of Moxalactam was a multi-year endeavor by researchers at Shionogi & Co., Ltd. in Japan, marking a significant milestone in the evolution of β-lactam antibiotics. The timeline below outlines the key phases of its journey from conceptualization to clinical use.
Early 1970s: Conceptualization and Lead Optimization The quest for new β-lactam antibiotics with improved stability to bacterial β-lactamases and a broader spectrum of activity led researchers to explore novel core structures. The central hypothesis was that replacing the sulfur atom in the cephalosporin nucleus with an oxygen atom could modulate the reactivity of the β-lactam ring and enhance antibacterial potency. This led to the synthesis and evaluation of a series of 1-oxacephem derivatives.
1981: Seminal Publication A comprehensive account of the discovery and development of Moxalactam, designated as 6059-S, was published by Otsuka, Nagata, and their colleagues in Medicinal Research Reviews.[1] This paper detailed the chemical and biological studies that established the superiority of the 1-oxacephem nucleus, particularly when combined with a 7α-methoxy group and specific side chains, in conferring high antibacterial activity and β-lactamase stability.
1982: Market Launch Following successful preclinical and clinical trials, Moxalactam was launched in 1982. Its introduction provided clinicians with a new therapeutic option for serious infections, particularly those caused by resistant Gram-negative pathogens.
Post-Launch: Clinical Evaluation and Safety Monitoring Extensive post-marketing surveillance and clinical studies were conducted to further characterize the efficacy and safety of Moxalactam in a broader patient population. These studies confirmed its effectiveness in treating a variety of infections but also identified potential adverse effects, such as coagulopathy, which were associated with the N-methylthiotetrazole (NMTT) side chain.
Chemical Synthesis
The total synthesis of Moxalactam is a complex, multi-step process. While detailed, proprietary industrial synthesis protocols are not fully public, the scientific literature outlines the key chemical transformations. The synthesis generally starts from readily available penicillin or cephalosporin precursors.
Experimental Protocols
General Workflow for 1-Oxacephem Core Synthesis:
Caption: Generalized synthetic workflow for Moxalactam.
Mechanism of Action
Moxalactam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary targets are the penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan synthesis.
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
The binding of Moxalactam to PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis. Moxalactam exhibits a high affinity for several key PBPs in Gram-negative bacteria, particularly Escherichia coli.
Caption: Mechanism of action of Moxalactam.
Studies have shown that Moxalactam has a particularly high affinity for PBP-3 and PBP-7/8 in E. coli.[1][2] Inhibition of PBP-3 is associated with the formation of filamentous bacterial forms, while inhibition of other PBPs contributes to the overall bactericidal effect.
Quantitative Data
In Vitro Antibacterial Activity
Moxalactam demonstrates a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations required to inhibit 90% of isolates (MIC90) for selected pathogens.
| Bacterial Species | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | 0.125 - 2 | [3][4] |
| Klebsiella pneumoniae | 0.125 - 32 | [3][4] |
| Proteus mirabilis | 0.125 | [3] |
| Pseudomonas aeruginosa | 8 - 64 | [3] |
| Staphylococcus aureus | 8 | [3] |
| Streptococcus pneumoniae | 8 - 128 | [3] |
| Bacteroides fragilis | ≤ 1 - 4 | [4] |
Pharmacokinetic Properties in Humans
The pharmacokinetic profile of Moxalactam is characterized by a relatively long half-life and good tissue penetration.
| Parameter | Value | Reference(s) |
| Elimination Half-life (t½) | 1.7 - 5.7 hours | [5] |
| Volume of Distribution (Vd) | 0.44 L/kg | [4] |
| Protein Binding | 35% | [6] |
| Renal Clearance | 87.5 ± 9.4 mL/min per 1.73 m² | [7] |
| Urinary Excretion (24h) | 82.0 - 97.7% of administered dose | [7] |
Clinical Efficacy and Safety
A large-scale clinical study in the United States involving 3,558 patients provided significant data on the efficacy and safety of Moxalactam.[5][8]
| Infection Type | Satisfactory Bacteriological Response Rate |
| Urinary Tract Infections | 80% |
| Intraabdominal Infections | 91% |
| Obstetric and Gynecologic | 91% |
| Lower Respiratory Tract | 92% |
| Skin and Skin-Structure | 92% |
| Bone and Joint | 90% |
| Bacteremia | 94% |
| Overall Efficacy Rate | 89% |
| Adverse Reaction | Incidence |
| Hypersensitivity | 2.9% |
| Gastrointestinal Effects | 2.1% |
| Hypoprothrombinemia | 25 cases |
| - with clinical bleeding | 3 cases |
| Alcohol Intolerance | 4 cases |
Conclusion
Moxalactam represented a significant therapeutic advance in the field of β-lactam antibiotics. Its novel 1-oxacephem structure provided enhanced stability against β-lactamases and a potent, broad spectrum of antibacterial activity. While its use has been superseded by newer agents with improved safety profiles, the story of Moxalactam's discovery and development remains a landmark in medicinal chemistry and a testament to the power of rational drug design. The data and workflows presented in this guide offer valuable insights for researchers and professionals involved in the ongoing quest for new and effective antimicrobial agents.
References
- 1. Moxalactam (6059-S), a new 1-oxa-beta-lactam: binding affinity for penicillin-binding proteins of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moxalactam (6059-S), a new 1-oxa-beta-lactam: binding affinity for penicillin-binding proteins of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of 6315-S, a new member of the oxacephem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Moxalactam: clinical summary of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of 1-oxacephem derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of a new class of 1-oxacephem-based human chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
